molecular formula C9H12BrNO B6157240 1-amino-3-(2-bromophenyl)propan-2-ol CAS No. 1368490-47-4

1-amino-3-(2-bromophenyl)propan-2-ol

Cat. No.: B6157240
CAS No.: 1368490-47-4
M. Wt: 230.1
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Description

1-amino-3-(2-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several routes. One common method involves the reaction of 2-bromobenzaldehyde with nitromethane to form 2-bromo-β-nitrostyrene, which is then reduced to 2-bromo-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(2-bromophenyl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(2-bromophenyl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

1368490-47-4

Molecular Formula

C9H12BrNO

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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